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Compound Name:
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cyclopenta[b]pyridin-2-ol

Cat. No.: B1582587 Get Quote

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-
cyclopenta[b]pyridin-2-ol

Abstract
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic structure, serving

as a foundational building block in the synthesis of a wide array of bioactive molecules.[1] Its

rigid, bicyclic framework is of significant interest to researchers in medicinal chemistry and

materials science. This guide focuses on a specific, yet sparsely documented derivative, 6,7-
Dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 88499-85-8). Due to the limited availability of

direct experimental data for this specific molecule in peer-reviewed literature, this document

adopts an expert-driven approach. We will elucidate the core chemical properties of this

compound by synthesizing data from its elemental structure, its key synthetic precursors, and

more extensively studied functionalized analogues. This guide provides a comprehensive

overview of its structural identification, predicted spectroscopic signatures, logical synthetic

pathways, and potential applications, offering a robust resource for professionals in drug

discovery and chemical research.

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: A
Structural Overview
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The foundational scaffold is a bicyclic heterocycle where a cyclopentane ring is fused to a

pyridine ring.[1] This fusion imparts significant structural rigidity, a desirable trait in drug design

for optimizing molecular interactions with biological targets.[1] The numbering convention for

this system is critical for the unambiguous identification of substituted derivatives.

Caption: Core structure and IUPAC numbering of the 6,7-dihydro-5H-cyclopenta[b]pyridine

scaffold.

Physicochemical and Spectroscopic Profile
While comprehensive experimental data for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is not

readily available, we can define its basic properties and predict its spectroscopic characteristics

by analyzing its structure and data from closely related analogues.

Core Compound Identification
The fundamental identifiers for the target compound are summarized below.

Property Value Source

CAS Number 88499-85-8 [2][3]

Molecular Formula C₈H₉NO [3]

Molecular Weight 135.16 g/mol [3]

Appearance
Predicted: White to off-white

solid
Inferred from[1]

Solubility

Predicted: Soluble in DMSO,

ethanol; slightly soluble in

water

Inferred from[1]

Predicted Spectroscopic Signatures
The structural characterization of novel derivatives relies heavily on NMR and IR spectroscopy.

Based on published data for carbonitrile-substituted analogues, we can anticipate the key

spectral features for the 2-ol derivative.[4][5][6]
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¹H NMR: The spectrum is expected to be defined by signals from the aliphatic cyclopentane

ring and the aromatic pyridine ring. The protons on the cyclopentane ring (C5-H₂, C6-H₂, C7-

H₂) will likely appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The aromatic protons

on the pyridine ring will be downfield, with their splitting patterns and chemical shifts

influenced by the position-2 hydroxyl group.

¹³C NMR: The aliphatic carbons of the cyclopentane ring are expected in the δ 20-40 ppm

range.[6][7] The aromatic carbons will appear significantly downfield, with the carbon bearing

the hydroxyl group (C2) showing a characteristic shift.

IR Spectroscopy: Key absorption bands would include a broad peak around 3200-3400 cm⁻¹

for the O-H stretch, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just

below 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[4][6]
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Data Type Predicted Feature
Expected Chemical
Shift / Wavenumber

Rationale /
Comparative
Compound

¹H NMR
Cyclopentane Protons

(CH₂)

~ δ 2.1-3.3 ppm

(multiplets)

Based on shifts

observed for the

ketone and

carbonitrile

analogues.[6][7]

¹³C NMR
Aliphatic Carbons

(CH₂)
~ δ 20-38 ppm

Consistent with values

for 6,7-dihydro-5H-

cyclopenta[b]pyridin-

5-one.[7]

IR
Hydroxyl Stretch (O-

H)

~ 3200-3400 cm⁻¹

(broad)

Characteristic of

phenolic hydroxyl

groups.

IR Nitrile Stretch (C≡N)

Not Applicable

(Present in reference

compounds at ~2200-

2220 cm⁻¹)

This peak's absence

helps confirm the

structure is not a

carbonitrile derivative.

[4][5]

MS Molecular Ion [M+H]⁺ m/z 136.07
Calculated for

C₈H₁₀NO⁺.

Synthetic Strategies and Mechanistic Insights
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is not explicitly detailed in the

available literature. However, a logical approach involves the synthesis of a key intermediate,

the corresponding ketone, followed by strategic functionalization of the pyridine ring.

Synthesis of the Key Precursor: 6,7-Dihydro-5H-
cyclopenta[b]pyridin-5-one
A robust and efficient method for synthesizing the ketone analogue involves the direct oxidation

of the methylene (CH₂) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine.[7][8]
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This reaction demonstrates high yield and excellent chemoselectivity.

Causality Behind Experimental Choice: The selection of a manganese (Mn(OTf)₂) catalyst with

an oxidant like tert-Butyl hydroperoxide (t-BuOOH) is strategic.[8] This system is effective for

oxidizing C-H bonds at positions "activated" by an adjacent aromatic ring (a benzylic-like

position), selectively converting the C5 methylene group to a carbonyl without over-oxidizing

the molecule.[8] Performing the reaction in water aligns with green chemistry principles.[8]

Start: 2,3-Cyclopentenopyridine

Reagents:
- Mn(OTf)₂ (Catalyst)
- t-BuOOH (Oxidant)

- H₂O (Solvent)

 Add
Reaction Conditions:
- Magnetic Stirring

- Temperature: 25 °C

 Initiate
Aqueous Workup:
- Quench Reaction

- Extraction with Ethyl Acetate

 After 24h
Purification:

- Dry over Na₂SO₄

- Evaporate in vacuo
- Flash Column Chromatography

 Isolate Product:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

 Yields >80%

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the ketone precursor.[7][8]

Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[7]

Reaction Setup: In an oven-dried flask under air, combine 2,3-cyclopentenopyridine (1a),

Mn(OTf)₂ (catalyst), and water (solvent).

Initiation: Add t-BuOOH (oxidant, 65% in H₂O) to the stirring mixture at 25 °C.

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction. Extract the aqueous mixture with ethyl

acetate (3 x 10 mL).

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure.

Purification: Purify the resulting residue via flash column chromatography (Ethyl

acetate/Petroleum ether gradient) to yield the final product.

Proposed Synthesis of 6,7-Dihydro-5H-
cyclopenta[b]pyridin-2-ol
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With no direct published synthesis, a plausible route can be proposed based on established

pyridine chemistry. A common method to introduce a hydroxyl group at the 2-position of a

pyridine ring is through the formation of a pyridine N-oxide, followed by rearrangement.

N-Oxidation: The nitrogen on the pyridine ring of a suitable precursor (e.g., 6,7-dihydro-5H-

cyclopenta[b]pyridine) would first be oxidized using an agent like meta-chloroperoxybenzoic

acid (m-CPBA).

Rearrangement: The resulting N-oxide can then be treated with acetic anhydride, which

typically leads to an acetate ester at the 2-position via an electrophilic rearrangement

mechanism.

Hydrolysis: Finally, hydrolysis of the acetate ester under basic or acidic conditions would

yield the target 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol.

This proposed pathway is a standard, high-value strategy for functionalizing pyridine rings and

represents a logical starting point for any research campaign targeting this molecule.

Reactivity, Derivatization, and Applications
The utility of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is demonstrated by its

successful derivatization into compounds with potent biological or material properties.

Derivatization via Cyclocondensation
A powerful method for elaborating the core structure involves a cyclocondensation reaction. For

example, reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the

presence of a sodium alkoxide catalyst yields highly functionalized 6,7-dihydro-5H-

cyclopenta[b]pyridine-3-carbonitrile compounds.[4][5]

Mechanistic Insight: This reaction proceeds via an initial Michael addition of the dinitrile anion

to the diarylidenecyclopentanone, followed by an intramolecular cyclization and subsequent

aromatization (via loss of H₂) to form the stable pyridinone ring system. The use of sodium

alkoxide serves as both the base to generate the nucleophile and as a catalyst for the

cyclization.[5]
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Reactants

Reaction Mechanism

2,5-Diarylidenecyclopentanone

Catalyst & Reagent
Sodium Alkoxide

(NaOEt or NaOMe)

Propanedinitrile

1. Michael Addition

2. Intramolecular Cyclization

3. Aromatization

Product
6,7-Dihydro-5H-cyclopenta[b]pyridine

-3-carbonitrile Derivative

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of functionalized derivatives via cyclocondensation.

[4][5]

Potential Applications
Pharmaceutical Intermediates: The parent scaffold is a key precursor for synthesizing

bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] The
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introduction of a hydroxyl group at the 2-position provides a handle for further

functionalization or for direct interaction (e.g., hydrogen bonding) with protein targets.

Corrosion Inhibitors: Heavily substituted derivatives of this scaffold have demonstrated

exceptional efficacy as corrosion inhibitors for carbon steel in acidic media.[4][5] These

molecules function by adsorbing onto the steel surface, forming a protective film that retards

corrosive attack.[5]

Safety and Handling
No specific safety data for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is published. However,

based on the GHS classifications for the closely related ketone and diol analogues, the

following hazards should be assumed until proven otherwise[9][10]:

Acute Toxicity, Oral: Harmful if swallowed.[9][10]

Skin Corrosion/Irritation: Causes skin irritation.[9][10]

Eye Damage/Irritation: Causes serious eye irritation.[9][10]

Specific Target Organ Toxicity: May cause respiratory irritation.[9][10]

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol is a molecule of high potential interest, stemming

from a structurally rigid and synthetically versatile scaffold. While direct experimental

characterization remains to be published, this guide has provided a comprehensive technical
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overview by leveraging data from its key precursors and functionalized analogues. We have

outlined its core physicochemical properties, predicted its spectroscopic fingerprint, detailed a

robust synthesis for its ketone precursor, proposed a logical pathway for its own synthesis, and

discussed its potential applications in drug discovery and materials science. This synthesized

knowledge provides a solid foundation for researchers and drug development professionals

seeking to explore the chemistry and utility of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582587#6-7-dihydro-5h-cyclopenta-b-pyridin-2-ol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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